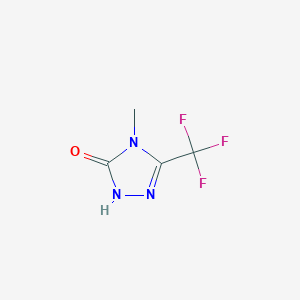
Methyl 2-(2,3-difluorophenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-(2,3-difluorophenyl)acetate” is a chemical compound with the CAS Number: 1036273-31-0 . It has a molecular weight of 186.16 and its IUPAC name is methyl (2,3-difluorophenyl)acetate .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the linear formula: C9H8F2O2 . The InChI code for this compound is 1S/C9H8F2O2/c1-13-8(12)5-6-3-2-4-7(10)9(6)11/h2-4H,5H2,1H3 .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 186.16 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Synthesis and Experimental Design
Methyl 2-(2,3-difluorophenyl)acetate has been used as a starting material in the synthesis of various compounds. For instance, Sun Xiao-qiang demonstrated its use in the synthesis of cyclen derivatives with fluorescence properties, leading to the development of 1,4,7,10-tetrakis[(2,3-difluorophenyl)ethyl]-1,4,7,10-tetraazacyclododecane, characterized by 1HNMR and IR spectroscopic analyses (Sun Xiao-qiang, 2010). This highlights its role in creating compounds with potential applications in fluorescence imaging or sensing.
The compound has also been involved in organic experiment designs for drug intermediates. For example, an experiment by W. Min utilized a related compound, methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate, which could be synthesized from a Grignard reaction. This experiment aimed at enhancing student participation in scientific research and experimental skills (W. Min, 2015).
Chemical Reactions and Properties
- Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate, a compound similar to this compound, has been studied for its reactivity as a difluorocarbene reagent. S. Eusterwiemann et al. found that under specific conditions, it acts as an efficient source of difluorocarbene, exhibiting significant carbene reactivity (Eusterwiemann, Martínez, & Dolbier, 2012). This research contributes to our understanding of carbene chemistry and its potential applications.
Environmental and Biological Applications
- The effects of methyl fluoride, a compound related to this compound, on anaerobic microorganisms have been investigated. Studies by P. Janssen and P. Frenzel show that methyl fluoride can inhibit growth and methane production in certain microbial cultures, suggesting potential environmental applications (Janssen & Frenzel, 1997).
Material Science and Polymer Chemistry
- P. Stagnaro et al. conducted research on 2-hydroxymethylthiophene and its acetate, closely related to this compound, focusing on polycondensations in acidic media. Their findings offer insights into the electrophilic substitutions and formation of conjugated sequences in polymers, relevant for material science and polymer chemistry (Stagnaro, Costa, & Gandini, 2001).
Wirkmechanismus
Target of Action
Many bioactive aromatic compounds, such as those containing the indole nucleus, bind with high affinity to multiple receptors . .
Mode of Action
The mode of action of a compound refers to how it interacts with its target. This often involves binding to a specific site on the target molecule, which can inhibit its function or alter its behavior .
Biochemical Pathways
The affected pathways and their downstream effects would depend on the specific targets of the compound. For example, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
The molecular and cellular effects of a compound’s action would depend on its mode of action and the biochemical pathways it affects. For example, if a compound inhibits a key enzyme in a biochemical pathway, this could result in decreased production of a certain molecule in the cell .
Eigenschaften
IUPAC Name |
methyl 2-(2,3-difluorophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-13-8(12)5-6-3-2-4-7(10)9(6)11/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSOOBBCRUGSBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C(=CC=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2965043.png)
![2-[cycloheptyl(methyl)amino]-N-methylacetamide](/img/structure/B2965045.png)

![2,5-dichloro-N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B2965051.png)
![N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2965052.png)
![N'-[1-(5-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide](/img/structure/B2965055.png)

![3-(4-Methylphenyl)-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2965058.png)



![2-Chlorobenzyl 5,6-dihydrobenzo[h]cinnolin-3-yl sulfide](/img/structure/B2965063.png)


